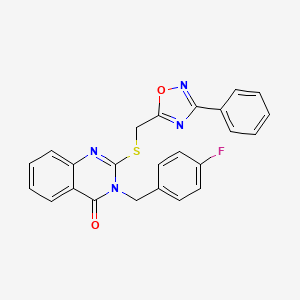

3-(4-fluorobenzyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

3-[(4-fluorophenyl)methyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17FN4O2S/c25-18-12-10-16(11-13-18)14-29-23(30)19-8-4-5-9-20(19)26-24(29)32-15-21-27-22(28-31-21)17-6-2-1-3-7-17/h1-13H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFLESNKRJOSPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-fluorobenzyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into three key components:

- Quinazolin-4(3H)-one : Known for its anti-cancer properties.

- Oxadiazole moiety : Associated with various biological activities including antimicrobial and anticancer effects.

- Thioether linkage : Often enhances the biological activity of the parent compounds.

Anticancer Activity

Recent studies have indicated that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its inhibitory activity against multiple tyrosine kinases, which are crucial in cancer progression.

Key Findings:

- The compound demonstrated potent inhibitory activity against CDK2 and HER2 kinases, with IC50 values comparable to known inhibitors like imatinib and lapatinib .

- Molecular docking studies revealed that it acts as a non-competitive inhibitor against CDK2 and a competitive inhibitor against EGFR, indicating its potential as a therapeutic agent for cancers driven by these pathways .

| Kinase Target | IC50 (µM) | Comparison |

|---|---|---|

| CDK2 | 0.173 ± 0.012 | Similar to imatinib (0.131 ± 0.015) |

| HER2 | 0.079 ± 0.015 | Similar to lapatinib (0.078 ± 0.015) |

| EGFR | Not specified | Competitive inhibition observed |

Antimicrobial Activity

The oxadiazole component is known for its broad-spectrum antimicrobial properties. Studies on related compounds suggest that modifications in the structure can enhance these effects.

Case Studies:

- A study on similar oxadiazole derivatives showed promising antibacterial activity against Gram-positive and Gram-negative bacteria .

- Quinazolinone derivatives have also been noted for antifungal activity, particularly against Candida species.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinase Activity : By binding to the ATP-binding site of kinases, it prevents phosphorylation processes critical for cell cycle progression.

- Induction of Apoptosis : Compounds in this class have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Antimicrobial Mechanisms : The ability to disrupt bacterial cell walls and inhibit nucleic acid synthesis contributes to its antimicrobial efficacy.

Comparison with Similar Compounds

Key Structural Features :

- Molecular formula : C₂₅H₁₉FN₄O₂S₂

- Molecular weight : 490.6 g/mol

- CAS No.: 2034461-41-9 .

Comparison with Structural Analogs

The compound belongs to a family of quinazolin-4(3H)-one derivatives with variable substituents on the oxadiazole and benzyl groups. Below is a detailed comparison with structurally similar compounds:

Substituent Variations on the Oxadiazole Ring

2-(((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one

- Molecular formula : C₂₄H₁₆ClFN₄O₂S

- Molecular weight : 478.9 g/mol .

- Key difference : Replacement of the phenyl group with a 4-chlorophenyl substituent.

- Impact : The electron-withdrawing chlorine may enhance electrophilic interactions with target proteins but reduce solubility compared to the parent compound.

2-(((3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)quinazolin-4(3H)-one

- Molecular formula : C₂₅H₁₉FN₄O₃S

- Molecular weight : 474.5 g/mol .

- Key difference : Ethoxy group at the 4-position of the oxadiazole’s phenyl ring.

Core Scaffold Modifications

3-((4-Phenyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one

- Source : .

- Key difference : Replacement of the oxadiazole with a 1,2,4-triazole ring and addition of a trifluoromethylbenzyl group.

- Activity: Exhibited EC₅₀ values of 47.6 μg/mL (Xanthomonas oryzae) and 22.1 μg/mL (Xanthomonas axonopodis), superior to the commercial bactericide bismerthiazol .

- Comparison : The trifluoromethyl group enhances electron-withdrawing effects and lipophilicity, likely contributing to stronger antibacterial activity than the fluorobenzyl-oxadiazole derivative.

3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one

- Source : –2.

- Key difference: Fused imidazoquinazolinone core with a thioamide group.

- Tautomerism: Exists in thioacetamide and iminothiol tautomeric forms, affecting physicochemical properties and bioactivity .

- Comparison : The rigid oxadiazole in the target compound avoids tautomerism-related instability, simplifying pharmacokinetic profiling.

Impact of Electron-Withdrawing Groups

Role of Heterocyclic Rings

- Oxadiazole (target compound) vs. triazole (): Oxadiazoles exhibit greater metabolic stability, while triazoles may offer better hydrogen-bonding capacity .

Data Tables

Table 1. Structural and Physicochemical Comparison

Q & A

Q. What are the key synthetic routes for preparing 3-(4-fluorobenzyl)-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one, and what intermediates are critical in its synthesis?

Methodological Answer: The synthesis typically involves a multi-step approach:

Quinazolinone Core Formation : React anthranilic acid derivatives with carbonyl sources (e.g., thiophen-2-carboxylic acid) under acidic conditions to form the quinazolin-4(3H)-one scaffold .

Fluorobenzyl Substitution : Introduce the 4-fluorobenzyl group via nucleophilic substitution or alkylation reactions. For example, 4-fluorobenzyl chloride can react with a thiolated intermediate under basic conditions (e.g., K₂CO₃) .

Oxadiazole-Thioether Coupling : Attach the 3-phenyl-1,2,4-oxadiazole moiety through a thioether linkage. This step may involve reacting a mercapto-oxadiazole intermediate with a bromomethyl-quinazolinone derivative in PEG-400 with a heterogeneous catalyst (e.g., Bleaching Earth Clay, pH 12.5) .

Q. Critical Intermediates :

- 1-Methyl-2-(thiophen-2-yl)-1,2-dihydro-4H-3,1-benzoxazin-4-one (quinazolinone precursor) .

- 4-Substituted phenyl-1,3-thiazol-2-amine (for oxadiazole-thioether linkage) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR :

- Quinazolinone Core : Look for aromatic protons at δ 7.2–8.5 ppm and carbonyl (C=O) carbon signals near δ 165 ppm .

- Fluorobenzyl Group : Aromatic protons split into doublets (J = 8–9 Hz) due to fluorine coupling; ¹⁹F NMR can confirm substitution pattern .

- FT-IR :

- Stretching vibrations for C=O (1670–1700 cm⁻¹) and C-F (1100–1250 cm⁻¹) .

- Elemental Analysis :

- Validate molecular formula (e.g., C₂₃H₁₆FN₅O₂S) with ≤0.3% deviation .

Q. Table 1: Key Spectral Markers

| Functional Group | NMR (δ ppm) | IR (cm⁻¹) |

|---|---|---|

| Quinazolinone C=O | 165 (¹³C) | 1670–1700 |

| Fluorobenzyl C-F | - | 1100–1250 |

| Oxadiazole C=N | 8.2–8.5 (¹H aromatic) | 1520–1560 (C=N) |

Q. How does the fluorobenzyl substituent influence the compound’s electronic properties and reactivity?

Methodological Answer: The 4-fluorobenzyl group enhances:

- Lipophilicity : Fluorine’s electronegativity increases membrane permeability, critical for bioactive compounds .

- Electron-Withdrawing Effects : Stabilizes adjacent thioether bonds, reducing susceptibility to oxidation. Computational studies (e.g., DFT) can map electron density shifts .

- Stereoelectronic Tuning : Fluorine’s para-position directs electrophilic substitution reactions, favoring regioselectivity in further derivatization .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the coupling of the oxadiazole-thioether moiety to the quinazolinone core?

Methodological Answer:

- Catalyst Selection : Use heterogeneous catalysts (e.g., Bleaching Earth Clay) in PEG-400 to enhance reaction efficiency at 70–80°C .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30–40% yield improvement) while maintaining purity .

- TLC Monitoring : Track progress using ethyl acetate/hexane (20:80) to isolate intermediates early, minimizing side products .

Q. Table 2: Optimization Parameters

| Parameter | Conventional Method | Optimized Method |

|---|---|---|

| Reaction Time | 6–8 hours | 1–2 hours (microwave) |

| Yield | 60–70% | 85–90% |

| Purity (HPLC) | 95% | 99% |

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts) during characterization?

Methodological Answer:

Isotopic Labeling : Use deuterated solvents to confirm solvent peaks aren’t interfering .

2D NMR (COSY, HSQC) : Resolve overlapping signals; e.g., distinguish quinazolinone protons from oxadiazole .

X-ray Crystallography : Resolve structural ambiguities (e.g., bond angles in the oxadiazole ring) .

Computational Validation : Compare experimental IR/NMR with DFT-predicted spectra to identify discrepancies .

Q. What computational strategies are recommended for studying this compound’s binding affinity to biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB IDs for kinase targets) to predict binding poses. Prioritize hydrogen bonds between the fluorobenzyl group and hydrophobic pockets .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-target complexes .

- QSAR Modeling : Corolate substituent electronic parameters (Hammett σ) with bioactivity data to guide derivatization .

Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) to inform storage guidelines .

Q. Table 3: Stability Profile

| Condition | Degradation Products | Half-Life (25°C) |

|---|---|---|

| pH 2 (HCl) | Quinazolinone hydrolysis | 48 hours |

| pH 12 (NaOH) | Thioether cleavage | 12 hours |

| 3% H₂O₂ | Sulfoxide (major) | 6 hours |

Q. What experimental designs are suitable for establishing structure-activity relationships (SAR) for this compound?

Methodological Answer:

Derivative Synthesis : Modify substituents (e.g., replace fluorobenzyl with chloro-/methoxy- analogs) .

Bioactivity Assays : Test against target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) using microdilution MIC assays .

Data Correlation : Use PCA (Principal Component Analysis) to link electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.